molecular formula C35H52N2O8 B606660 Cholylglycyltyrosine CAS No. 67319-56-6

Cholylglycyltyrosine

Katalognummer: B606660
CAS-Nummer: 67319-56-6
Molekulargewicht: 628.8
InChI-Schlüssel: HERYPGYAYHTUGY-KFNBCNGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cholylglycyltyrosine (CGT) is a synthetic bile acid conjugate composed of cholic acid linked to the dipeptide glycyltyrosine (C₃₅H₅₂N₂O₈; CAS: 67319-56-6) . It is radiolabeled with iodine isotopes (e.g., ¹²⁵I or ¹³¹I) for hepatobiliary imaging, enabling non-invasive visualization of liver function and bile flow. Pharmacokinetic studies in rats and dogs demonstrate its rapid clearance: plasma half-lives of 1.6 ± 0.4 minutes (rats) and 3.1 ± 0.7 minutes (dogs), with 95.7% of the administered dose excreted into bile within 20 minutes . CGT’s biliary transit time (4.0 ± 0.1 minutes) mirrors that of endogenous taurocholate, a natural bile acid . Notably, CGT maintains imaging efficacy even in jaundiced models, a significant advantage over traditional agents .

Eigenschaften

CAS-Nummer

67319-56-6

Molekularformel

C35H52N2O8

Molekulargewicht

628.8

IUPAC-Name

((R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycyl-L-tyrosine

InChI

InChI=1S/C35H52N2O8/c1-19(4-11-30(42)36-18-31(43)37-27(33(44)45)14-20-5-7-22(38)8-6-20)24-9-10-25-32-26(17-29(41)35(24,25)3)34(2)13-12-23(39)15-21(34)16-28(32)40/h5-8,19,21,23-29,32,38-41H,4,9-18H2,1-3H3,(H,36,42)(H,37,43)(H,44,45)/t19-,21+,23-,24-,25+,26+,27+,28-,29+,32+,34+,35-/m1/s1

InChI-Schlüssel

HERYPGYAYHTUGY-KFNBCNGZSA-N

SMILES

C[C@@H]([C@H]1CC[C@H]2[C@@H]3[C@@H](C[C@@H]4C[C@@H](CC[C@@]4([C@H]3C[C@@H]([C@]12C)O)C)O)O)CCC(NCC(N[C@H](C(O)=O)Cc5ccc(O)cc5)=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Cholylglycyltyrosine;  Chol-gly-tyr;  125I-Cgtyr;  Cholyl-glycyl-tyrosine;  I-Cholylglycyltyrosine; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Cholylglycylhistamine

  • Structure : Cholic acid conjugated to glycylhistamine instead of glycyltyrosine .
  • Pharmacokinetics: Autoradiographic studies show similar intracellular trafficking to CGT, with localization in the Golgi complex and endoplasmic reticulum.
  • Efficacy: Limited evidence suggests moderate performance in biliary imaging, but direct comparisons with CGT under pathological conditions are lacking .

Functional Analogues

Tc-99m HIDA

  • Structure: Iminodiacetic acid derivative labeled with technetium-99m .
  • Pharmacokinetics : Slower plasma clearance (~10 minutes in rats) and lower biliary excretion (~80% in 30 minutes) compared to CGT. Under high bilirubin, its efficacy declines due to competitive inhibition of hepatic uptake .
  • Efficacy: Effective in normal hepatobiliary function but unreliable in jaundice, limiting clinical utility .

Taurocholate

  • Structure : Natural bile acid (cholic acid + taurine) .
  • Pharmacokinetics : Plasma half-life ~3.5 minutes in rats, with ~90% biliary excretion in 20 minutes. Biliary transit time closely matches CGT (4–5 minutes) .
  • Efficacy : Used as a physiological benchmark but unsuitable for imaging due to lack of radiolabeling and rapid metabolism .

SeHCAT (23-Selena-25-Homotaurocholic Acid)

  • Structure : Synthetic bile acid with a selenium atom replacing sulfur in taurine .
  • Pharmacokinetics : Prolonged plasma half-life (~60 minutes) and enterohepatic recirculation, with 70–80% biliary excretion over 24 hours .
  • Efficacy : Primarily used for assessing bile acid malabsorption rather than dynamic imaging .

Comparative Data Table

Compound Plasma Half-Life (Rats) Biliary Excretion (20–30 min) Efficacy in Jaundice Key Advantage(s) References
Cholylglycyltyrosine 1.6 ± 0.4 min 95.7% High Rapid clearance; reliable in jaundice
Tc-99m HIDA ~10 min ~80% Low Widely available; cost-effective
Taurocholate ~3.5 min ~90% Moderate Physiological benchmark
SeHCAT ~60 min 70–80% (24h) Low Long-term bile acid retention studies

Key Research Findings

Superior Pharmacokinetics : CGT’s plasma half-life is 3–6× shorter than Tc-99m HIDA, reducing radiation exposure and improving imaging resolution .

Jaundice Tolerance: Unlike Tc-99m HIDA, CGT’s biliary excretion remains unaffected by elevated bilirubin, attributed to its structural similarity to endogenous bile acids .

Structural Optimization : The tyrosine moiety in CGT enhances metabolic stability compared to histamine in cholylglycylhistamine, improving target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholylglycyltyrosine
Reactant of Route 2
Reactant of Route 2
Cholylglycyltyrosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.